molecular formula C27H36N2O3 B5114001 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine

4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine

Cat. No. B5114001
M. Wt: 436.6 g/mol
InChI Key: YCASYUVWVHHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X has been found to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and decreased anxiety-like behavior. It has also been found to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X is its selectivity for dopamine and serotonin reuptake inhibition, which makes it a valuable tool for researchers studying the role of these neurotransmitters in various physiological processes. However, one limitation of using 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X in lab experiments is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several potential future directions for research involving 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X. One area of interest is the development of more selective and potent analogs of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X that may have improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X and its analogs in the treatment of neurological disorders such as addiction, depression, and pain. Additionally, further research may be needed to fully understand the mechanism of action of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X and its effects on various physiological processes.

Synthesis Methods

The synthesis of 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X involves several steps, starting with the reaction of 3,5-dimethyl-2-furoic acid with piperidine to form 1-(3,5-dimethyl-2-furoyl)-4-piperidinone. This intermediate is then reacted with 3-bromopropionyl chloride to form 1-(3-bromopropionyl)-4-piperidinone. The final step involves the reaction of this intermediate with benzylmagnesium chloride and piperidine to form 4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X.

Scientific Research Applications

4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine X has been extensively studied for its potential use in scientific research, particularly in the fields of pharmacology and neuroscience. It has been found to have various effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. This makes it a valuable tool for researchers studying the mechanisms underlying addiction, depression, and other neurological disorders.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(3,5-dimethylfuran-2-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3/c1-20-18-21(2)32-26(20)27(31)29-16-10-22(11-17-29)8-9-25(30)28-14-12-24(13-15-28)19-23-6-4-3-5-7-23/h3-7,18,22,24H,8-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCASYUVWVHHQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine

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